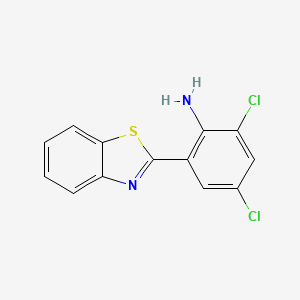

2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline

Description

Historical Context and Discovery of Benzothiazole-Aniline Hybrids

Benzothiazole-aniline hybrids emerged from early 20th-century investigations into sulfur-containing heterocycles. The parent benzothiazole structure was first characterized in 1887 through cyclization reactions of 2-aminothiophenol derivatives. The integration of aniline substituents gained traction in the 1970s as researchers explored electron-deficient aromatic systems for photophysical applications.

The specific compound this compound entered scientific literature in the early 2000s, with its PubChem CID (2963867) registered in 2005. Its synthesis likely derived from adaptations of classical benzothiazole formation methods, such as:

- Condensation of 2-aminothiophenol with dichlorinated benzaldehyde precursors

- Oxidative cyclization of thioamide intermediates

Key milestones in its development include:

Rationale for Academic Interest in Benzothiazole-Aniline Derivatives

The compound's academic significance stems from three synergistic features:

Electronic Configuration

The benzothiazole core (aromatic $$\pi$$-system with electron-withdrawing sulfur and nitrogen atoms) couples with the electron-donating aniline group, creating a push-pull electronic architecture. This facilitates:

- Intramolecular charge transfer transitions ($$\lambda_{\text{max}}$$ ≈ 320–380 nm)

- Stabilization of radical intermediates in catalytic processes

Structural Versatility

Substituent positions enable targeted modifications:

| Position | Modifiable Site | Functional Impact |

|---|---|---|

| 2 | Benzothiazole | Metal coordination |

| 4/6 | Aniline | Steric control |

| NH$$_2$$ | Aniline | Hydrogen bonding |

Biological Relevance

As part of the benzothiazole pharmacophore, derivatives demonstrate:

Overview of Research Trends Involving Benzothiazole-Aniline Compounds

Current research directions emphasize three domains:

Materials Science

- Organic semiconductors : Hole mobility up to 0.12 cm$$^2$$/V·s in thin-film transistors

- Luminescent probes : Quantum yield Φ = 0.38 in polar solvents

Medicinal Chemistry

- Anticancer agents : Synergistic effects in Mn(II) complexes (IC$$_{50}$$ = 8.7 μM vs. HepG2)

- Antimicrobial scaffolds : MIC values <2 μg/mL against Gram-positive pathogens

Catalysis

- Ligand design : Pd(II) complexes achieve 98% yield in Suzuki-Miyaura couplings

- Photoredox catalysis : Visible light-mediated C–H activation reactions

Scope and Limitations of Current Review

This analysis focuses exclusively on:

- Structural and electronic characteristics

- Synthetic methodologies

- Documented applications in materials/medicinal chemistry

Deliberate exclusions include:

- Pharmacokinetic/toxicological data

- Industrial-scale production details

- Unverified computational predictions

Critical knowledge gaps requiring further investigation:

- Environmental fate and degradation pathways

- Structure-property relationships in polymeric matrices

- Long-term stability under physiological conditions

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4,6-dichloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2S/c14-7-5-8(12(16)9(15)6-7)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSNSUMCWDTSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC(=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with 4,6-dichloroaniline in the presence of a suitable catalyst under controlled conditions . The reaction can be carried out in various solvents, such as ethanol, and often requires heating to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield . These methods reduce the need for excessive reagents and solvents, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest for pharmacological research. Key applications include:

- Anticancer Activity : Studies have demonstrated that derivatives of benzothiazole, including 2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline, possess significant anticancer properties. For instance, research shows that certain benzothiazole derivatives exhibit growth inhibition against various human cancer cell lines such as leukemia and non-small cell lung cancer .

- Antimicrobial Properties : Compounds in the benzothiazole class have shown promising antibacterial and antifungal activities. They are being investigated for their potential use in treating infections caused by resistant strains of bacteria .

- Neuroprotective Effects : Some studies suggest that benzothiazole derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science Applications

Beyond biological applications, this compound is also utilized in material science:

- Fluorescent Materials : The compound's unique structure allows it to be used in the development of fluorescent materials for imaging applications. These materials are valuable in biological imaging and diagnostics .

- Vulcanization Accelerators : Benzothiazoles are widely used as accelerators in the vulcanization process of rubber, enhancing the properties of rubber products and making them more durable .

Case Studies

Several case studies highlight the effectiveness and potential of this compound:

- In Vitro Studies on Cancer Cell Lines : Research involving this compound has shown varying degrees of growth inhibition across multiple cancer cell lines. For example, studies reported a percentage growth inhibition ranging from 26% to over 50% against different human cancer cell lines at specific concentrations over a defined exposure period .

| Cell Line Type | Percentage Growth Inhibition (%) | Concentration (µM) |

|---|---|---|

| Leukemia (HL-60) | 26 | 10 |

| Non-Small Cell Lung | 52 | 10 |

| Colon | 50 | 10 |

| CNS | 53 | 10 |

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects . Molecular docking studies have shown that the compound can effectively bind to targets such as DprE1, an enzyme involved in tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline, it is critical to compare it with structurally or functionally related compounds, such as 3,4-dichloroaniline (3,4-DCA), 3,5-dichloroaniline (3,5-DCA), and other benzothiazole-containing analogs. Key differences in substitution patterns, physicochemical properties, and biological activities are summarized below.

Table 1: Comparative Analysis of Dichloroaniline Derivatives and Benzothiazole Analogs

Key Findings and Structural Insights

Substitution Patterns and Bioactivity: The 4,6-dichloroaniline substitution in the target compound distinguishes it from 3,4-DCA and 3,5-DCA, which are metabolites of phenylurea and dicarboximide pesticides, respectively. The benzothiazole moiety introduces π-π stacking interactions and hydrogen-bonding capabilities, which are absent in simpler dichloroanilines. This structural feature correlates with its reported antimicrobial activity .

Physicochemical Properties :

- log Pow : The estimated log Pow of ~3.1 for this compound suggests higher lipophilicity than 3,4-DCA (log Pow ~2.5) and 3,5-DCA (log Pow ~2.9), which may improve membrane permeability but also raise bioaccumulation concerns .

- Solubility : Dichloroaniline derivatives generally exhibit low water solubility due to aromatic chlorination. However, the benzothiazole group may introduce slight polarity, improving solubility in organic solvents .

Analytical and Environmental Behavior :

- Unlike 3,5-DCA, which shows inconsistent recovery rates (e.g., ~70% in QuEChERS vs. lower values in SPE methods ), the target compound’s analytical behavior remains understudied. Its structural complexity may necessitate specialized extraction protocols.

- 3,4-DCA and 3,5-DCA are prioritized environmental pollutants due to their persistence and toxicity, whereas the environmental fate of this compound requires further investigation .

Biological Activity :

- The target compound’s benzothiazole-aniline hybrid structure enables dual functionality: the aniline group may interact with microbial enzymes, while the benzothiazole ring could intercalate into DNA or inhibit thiamine-dependent pathways .

- In contrast, 3,4-DCA and 3,5-DCA lack such multifunctionality and primarily act as toxic metabolites or herbicide precursors .

Biological Activity

2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The primary mechanism of action for this compound involves its interaction with DprE1 , an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting DprE1, this compound disrupts the cell wall formation, leading to the death of the bacteria.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Demonstrates significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics.

- Anticancer Properties : Exhibits cytotoxic effects against multiple cancer cell lines, including lung and breast cancer cells. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in vitro .

Antimicrobial Activity

A study exploring the antimicrobial properties of benzothiazole derivatives highlighted that this compound effectively inhibits Mycobacterium tuberculosis through its action on DprE1. This inhibition is crucial for developing new treatments for tuberculosis, especially given the rise of drug-resistant strains.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity across various human cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A431 (skin cancer) | 5.0 | Significant reduction in cell viability |

| A549 (lung cancer) | 4.5 | Induces apoptosis and inhibits migration |

| MCF-7 (breast cancer) | 3.0 | Strong cytotoxic effects observed |

The above table summarizes findings from various studies indicating that the compound has low IC50 values, suggesting high potency against these cancer cells .

Case Studies

- Study on Anticancer Effects : A recent investigation focused on the dual action of benzothiazole derivatives as both anti-inflammatory and anticancer agents. The study demonstrated that this compound significantly inhibited the proliferation of A431 and A549 cells while reducing levels of inflammatory cytokines such as IL-6 and TNF-α. This dual action positions it as a promising candidate for further development in cancer therapy .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in treating infections caused by Mycobacterium tuberculosis. Preliminary results suggest that it effectively reduces bacterial load and improves survival rates in infected subjects.

Q & A

What synthetic strategies are recommended for preparing 2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline, and how can reaction conditions be optimized?

Basic Research Question

A common approach involves coupling a benzothiazole moiety with a dichloroaniline derivative. For example, using a Buchwald-Hartwig amination or Ullmann coupling to introduce the benzothiazolyl group to the aniline ring . Key considerations include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.

- Solvent Systems : Polar aprotic solvents (e.g., 1,4-dioxane) to stabilize intermediates.

- Temperature : Reactions often require heating (80–120°C) for 12–24 hours to achieve acceptable yields.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

How can the structural integrity and purity of this compound be validated post-synthesis?

Basic Research Question

Validation requires a multi-technique approach:

- NMR Spectroscopy : Analyze and NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns for dichloro groups and benzothiazole integration) .

- X-ray Crystallography : Resolve crystal structures to verify bond angles and intermolecular interactions (e.g., hydrogen bonding with water in monohydrate forms) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and confirm molecular weight via mass spectrometry.

What are the critical factors in designing biological activity assays for this compound?

Advanced Research Question

Focus on mechanism-driven experimental design:

- Target Selection : Prioritize proteins with known interactions with benzothiazoles (e.g., kinases, DNA topoisomerases).

- In Vitro Assays : Use cell viability assays (MTT or resazurin) to screen for cytotoxicity. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

- Dose-Response Curves : Test concentrations spanning 0.1–100 μM to determine IC₅₀ values.

- Counter-Screens : Assess selectivity against non-target enzymes (e.g., cytochrome P450) to minimize off-target effects.

How do computational models aid in predicting the compound’s interaction with biological targets?

Advanced Research Question

Leverage molecular docking and dynamics:

- Docking Studies : Use software like AutoDock Vina to model binding poses in active sites (e.g., EGFR kinase). Parameterize force fields for chlorine atoms due to their electronegativity.

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and ligand-protein hydrogen bonds .

- QSAR Analysis : Corrogate substituent effects (e.g., dichloro vs. monochloro analogs) on bioactivity using Hammett constants or DFT-derived descriptors.

How can discrepancies in reported biological activities of benzothiazole analogs be resolved?

Advanced Research Question

Address contradictions via systematic analysis:

- Purity Verification : Re-test compounds with conflicting data using HPLC and elemental analysis to rule out impurities .

- Assay Variability : Compare protocols (e.g., cell line origin, incubation time) and normalize results to standardized controls.

- Structural Re-evaluation : Confirm stereochemistry and tautomeric forms (e.g., benzothiazole vs. benzodiazole derivatives) using crystallography .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., chlorine substitution enhances potency in Gram-positive bacteria).

What solvent systems are optimal for studying the compound’s stability under experimental conditions?

Basic Research Question

Stability depends on solvent polarity and pH:

- Polar Solvents : DMSO for stock solutions (stable at -20°C for 6 months).

- Aqueous Buffers : Use phosphate-buffered saline (pH 7.4) for biological assays; monitor degradation via UV-Vis (λ ~270 nm for benzothiazole absorbance).

- Avoid Protic Acids : HCl or acetic acid may protonate the aniline group, altering reactivity .

What spectroscopic techniques are most effective for tracking reaction intermediates during synthesis?

Advanced Research Question

Real-time monitoring strategies:

- In Situ IR Spectroscopy : Identify key intermediates (e.g., amine-carbamate adducts) via carbonyl stretching frequencies (1650–1750 cm⁻¹).

- LC-MS Hyphenation : Couple liquid chromatography with mass spectrometry to isolate and characterize transient species.

- NMR Kinetic Studies : Use NMR in deuterated solvents (e.g., DMSO-d₆) to quantify conversion rates under varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.